molecular formula C22H15Cl2N7O2 B2657876 2-chloro-N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1170039-20-9

2-chloro-N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2657876
CAS No.: 1170039-20-9
M. Wt: 480.31
InChI Key: RMCVMYVKYHXEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-chloro-N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” is a complex organic molecule. It is a derivative of pyrazolo[3,4-d]pyrimidine, a fused nitrogen-containing heterocyclic ring system . This compound is part of a series of novel derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine core structure, which is a fused nitrogen-containing heterocyclic ring system . The compound also contains a 4-chlorophenyl group and a 3-methyl-1H-pyrazol-5-yl group attached to the pyrazolo[3,4-d]pyrimidine core .

Scientific Research Applications

Anticancer Applications

A study detailed the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, which were screened for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines. Compounds in this series exhibited significant cytotoxicity, highlighting their potential as anticancer agents. This indicates a promising avenue for the development of new therapeutic options targeting cancer (Rahmouni et al., 2016).

Anti-Inflammatory Applications

The pyrazolo[3,4-d]pyrimidine system has been noted for its potential anti-inflammatory activity. A study focusing on 5-benzamido-pyrazolo[3,4-d]pyrimidin-4-one derivatives showcased superior inhibitory profiles against COX-2 compared to reference standards, indicating the potential for developing new anti-inflammatory drugs. These findings underscore the significance of this chemical class in synthesizing compounds with anti-inflammatory properties (Raffa et al., 2009).

Antimicrobial and Antioxidant Applications

Compounds derived from pyrazolopyrimidines have also been investigated for their antimicrobial and antioxidant activities. A series of novel pyridine and fused pyridine derivatives exhibited moderate to good antimicrobial and antioxidant properties. This suggests the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in generating compounds with potential applications in treating microbial infections and mitigating oxidative stress (Flefel et al., 2018).

Molecular Docking and In Vitro Screening

Further research into pyrazolopyrimidine derivatives involved molecular docking and in vitro screening against specific targets, such as GlcN-6-P synthase. This approach provides insights into the interaction mechanisms of these compounds with biological targets, paving the way for the development of more effective and selective therapeutic agents (Patel & Dhameliya, 2010).

Properties

IUPAC Name

2-chloro-N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N7O2/c1-12-10-18(26-20(32)15-4-2-3-5-17(15)24)31(29-12)22-27-19-16(21(33)28-22)11-25-30(19)14-8-6-13(23)7-9-14/h2-11H,1H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCVMYVKYHXEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2Cl)C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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